

5-Chloroindole-2-carboxylic acid basic properties

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Compound of Interest		
Compound Name:	5-Chloroindole-2-carboxylic acid	
Cat. No.:	B130161	Get Quote

An In-depth Technical Guide on the Core Basic Properties of **5-Chloroindole-2-carboxylic** acid

Introduction

5-Chloroindole-2-carboxylic acid is a halogenated indole derivative that serves as a crucial building block and key intermediate in the fields of medicinal chemistry and organic synthesis. [1] Its structural scaffold is of significant interest in pharmaceutical development due to its presence in various bioactive molecules. This compound is instrumental in the synthesis of agents with potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties, relevant experimental protocols, and conceptual biological interactions of **5-Chloroindole-2-carboxylic acid**.

Physicochemical Properties

The intrinsic properties of **5-Chloroindole-2-carboxylic acid** are foundational to its application in research and development. These characteristics influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

Identification and General Properties

A summary of the key identifiers and physical properties is presented in Table 1.



Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ CINO ₂	[1][3]
Molecular Weight	195.60 g/mol	[1][3]
CAS Number	10517-21-2	[1][3][4]
EC Number	234-050-1	[3]
PubChem Substance ID	24892724	[3]
Appearance	Light pink to beige or light brown fine powder	[4]
Melting Point	287 °C (decomposes)	[3][4]
Purity	≥96% (HPLC)[4], 98%[3], ≥99% (HPLC)[1]	
Storage Conditions	Store at 0-8 °C, desiccated	[1][5]

Solubility and pKa

Solubility and the acid dissociation constant (pKa) are critical parameters for designing experimental conditions and predicting biological behavior.

- Solubility: Quantitative aqueous solubility data is not readily available in the cited literature.
 However, experimental protocols indicate its solubility in organic solvents such as methanol
 and dimethylformamide (DMF).[4][6] The parent compound, 5-chloroindole, is noted to be
 soluble in alcohol.[7]
- pKa: An experimental pKa value for the carboxylic acid group of this specific molecule is not detailed in the provided search results. For context, the pKa of a typical carboxylic acid is in the range of 2-5.[8] A predicted pKa for the N-H proton of the parent indole scaffold (5-Chloroindole) is approximately 16.09.[9]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of **5-Chloroindole-2-carboxylic acid**.



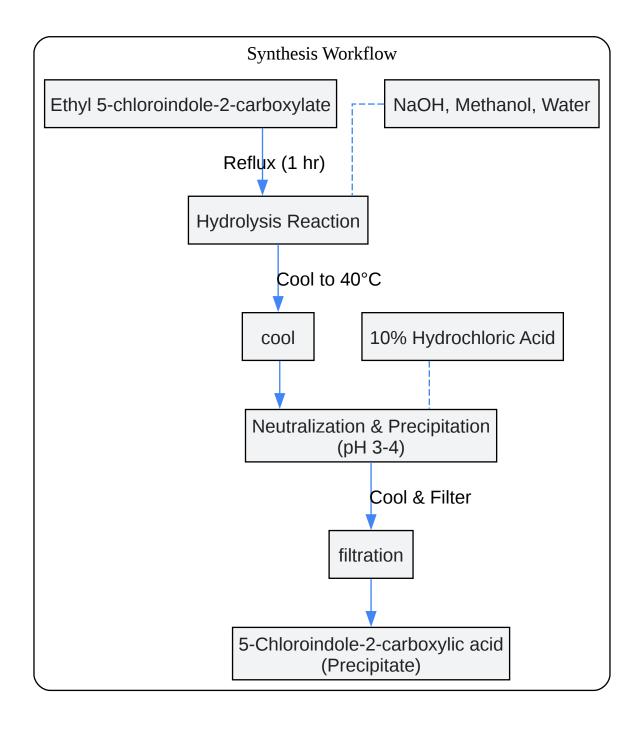
Synthesis of 5-Chloroindole-2-carboxylic acid

A common method for synthesizing the title compound is through the hydrolysis of its ethyl ester precursor.[4]

Protocol: Hydrolysis of Ethyl 5-chloroindole-2-carboxylate[4]

- Reaction Setup: Dissolve 111.5 g of ethyl 5-chloroindole-2-carboxylate in a mixture containing 31.25 g of 96% sodium hydroxide, 183 ml of methanol, and 183 ml of water.
- Reflux: Heat the mixture to reflux and maintain for 1 hour.
- Acidification: After the reaction is complete, cool the solution to 40 °C. Slowly add 10% hydrochloric acid dropwise to adjust the pH of the solution to between 3 and 4. This will cause the product to precipitate.
- Isolation: Allow the reaction solution to cool completely.
- Purification: Collect the resulting precipitate by filtration. The isolated solid is off-white 5chloroindole-2-carboxylic acid. The reported yield is approximately 92.5% with a purity of
 ≥96% as determined by HPLC.[4]





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Caption: Workflow for the synthesis of 5-Chloroindole-2-carboxylic acid.

General Protocol for pKa Determination

While a specific experimental determination for this compound was not found, standard methodologies can be employed. Potentiometric titration is a classic and reliable method.[9]



Protocol: Potentiometric Titration[9]

- Sample Preparation: Accurately weigh and dissolve a sample of 5-Chloroindole-2-carboxylic acid in a suitable solvent. A mixture of water and an organic co-solvent (e.g., DMSO) may be necessary to ensure complete solubility.
- Titration Setup: Immerse a calibrated pH electrode into the solution.
- Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the resulting titration curve.

Biological Relevance and Mechanism of Action

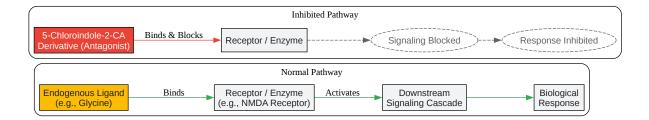
5-Chloroindole-2-carboxylic acid is a versatile precursor for molecules with diverse biological activities. It is utilized in the synthesis of potent and selective inhibitors for various enzymes and as an antagonist for receptors.

Key Biological Targets:

- NMDA Receptor: It has been described as a potent antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[4][10]
- βII Tryptase: It is a reagent used to synthesize inhibitors of βII tryptase, an enzyme implicated in inflammatory responses.[4]
- Tyrosine Kinases: The methyl ester derivative of this acid has been shown to inhibit tyrosine kinases, which are critical in cell signaling pathways that control cell growth and proliferation.
 [11]
- Glycogen Phosphorylase: Derivatives have been synthesized and evaluated as inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism.[6]



The general mechanism for many of its derivatives involves competitive inhibition, where the molecule binds to the active site of an enzyme or the binding site of a receptor, preventing the natural substrate or ligand from binding and thereby blocking the downstream biological signaling cascade.



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Caption: Conceptual diagram of receptor antagonism by a derivative.

Conclusion

5-Chloroindole-2-carboxylic acid is a compound of significant value in synthetic and medicinal chemistry. Its well-defined physical properties and versatile reactivity make it an essential starting material for the development of novel therapeutic agents. The protocols and data presented in this guide offer a foundational resource for researchers and scientists engaged in drug discovery and development, facilitating further exploration of this important molecular scaffold.

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